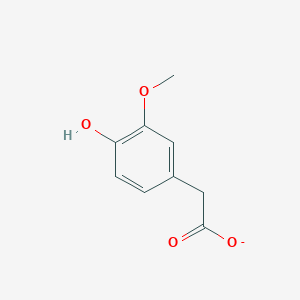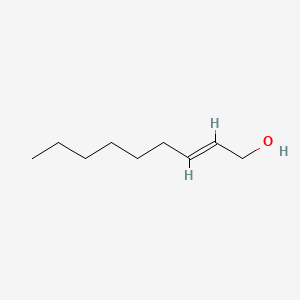
trans-2-Nonen-1-ol
Descripción general
Descripción
Trans-2-Nonen-1-ol (T2N1) is an alcohol derived from the unsaturated fatty acid, trans-2-nonenoic acid, and is a key component of many natural products. It is a colorless, volatile liquid with a mild odor and a sweet, pungent taste. T2N1 has a variety of applications in industrial and pharmaceutical products, and is also used as a fragrance and flavor ingredient. In the scientific community, T2N1 is of particular interest due to its potential as a therapeutic agent, with studies showing it to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Estructura química y propiedades
“trans-2-Nonen-1-ol” tiene la fórmula molecular C9H18O y un peso molecular de 142.2386 . También se conoce con otros nombres como (E)-2-Nonen-1-ol, trans-2-Nonenol, (2E)-2-Nonen-1-ol, (E)-2-Nonenol y (E)-non-2-en-1-ol .
Función como reactivo bioquímico
“this compound” es un reactivo bioquímico que puede utilizarse como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida .
Función como agente saborizante
“this compound” desempeña un papel como agente saborizante . Se utiliza en la industria alimentaria para añadir sabores específicos a los productos alimenticios.
Función como metabolito vegetal
“this compound” es un metabolito vegetal . Es un compuesto químico que producen las plantas y puede tener diversas funciones, como la defensa contra los herbívoros o patógenos, la atracción de polinizadores o la regulación del crecimiento de las plantas.
Función como feromona
“this compound” también desempeña un papel como feromona . Las feromonas son sustancias químicas que producen y liberan al medio ambiente los animales, especialmente los mamíferos o insectos, y que afectan el comportamiento o la fisiología de otros individuos de su especie.
Función como compuesto orgánico volátil
“this compound” es un compuesto orgánico volátil . Los compuestos orgánicos volátiles (COV) son productos químicos orgánicos que tienen una alta presión de vapor a temperatura ambiente normal. Su alta presión de vapor es el resultado de un bajo punto de ebullición, lo que hace que un gran número de moléculas se evaporen o sublimen de la forma líquida o sólida del compuesto y entren en el aire circundante.
Safety and Hazards
Trans-2-Nonen-1-ol is flammable and can cause irritation to the skin, eyes, and respiratory system . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
Relevant Papers
Unfortunately, the search results did not provide specific papers related to this compound .
Mecanismo De Acción
Target of Action
Trans-2-Nonen-1-ol is a medium-chain primary fatty alcohol . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce changes at the molecular level . More research is needed to elucidate the exact mechanisms of interaction.
Biochemical Pathways
As a medium-chain primary fatty alcohol, it may be involved in lipid metabolism or other related biochemical pathways .
Result of Action
This compound is known to have a role as a flavouring agent, a plant metabolite, and a pheromone
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also sensitive to light and air .
Análisis Bioquímico
Biochemical Properties
trans-2-Nonen-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with fatty acid synthase, an enzyme involved in the synthesis of fatty acids. The interaction between this compound and fatty acid synthase is crucial for the regulation of lipid metabolism. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels. Furthermore, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, this compound can inhibit the activity of certain lipases, enzymes responsible for the breakdown of lipids. This inhibition can result in the accumulation of lipids within cells. Additionally, this compound can modulate gene expression by binding to transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to this compound can lead to changes in cellular function, including alterations in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on lipid metabolism and cellular function. At high doses, this compound can exhibit toxic or adverse effects. For example, high doses of this compound can lead to lipid accumulation and oxidative stress in cells, resulting in cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including lipid metabolism. It interacts with enzymes such as fatty acid synthase and lipases, influencing the synthesis and breakdown of lipids. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation. The distribution of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it plays a role in lipid synthesis and metabolism .
Propiedades
IUPAC Name |
(E)-non-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSALFVIQPAIQK-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885501 | |
| Record name | 2-Nonen-1-ol, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White liquid; Fatty, violet aroma | |
| Record name | trans-2-Nonen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
105.00 °C. @ 12.00 mm Hg | |
| Record name | 2-Nonen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | trans-2-Nonen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.835-0.845 | |
| Record name | trans-2-Nonen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1364/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
31502-14-4, 22104-79-6 | |
| Record name | trans-2-Nonen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31502-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nonen-1-ol, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031502144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nonen-1-ol, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Nonen-1-ol, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-non-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NONEN-1-OL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/164F9RI0BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Nonen-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the ecological significance of trans-2-nonen-1-ol?
A1: this compound plays a role in plant-insect interactions. Research indicates that it is a volatile compound found in both healthy and insect-damaged Hippophae rhamnoides sinensis plants. [] While present in healthy plants, its relative levels significantly increase following damage by the pest Holcocerus hippophaecolus. [] This suggests that this compound may act as a signaling molecule, potentially attracting natural enemies of the pest or playing a role in plant defense mechanisms.
Q2: How does this compound contribute to pest management strategies?
A2: this compound is a component of the attractant developed for the rose chafer, Macrodactylus subspinosus. [] While the exact mechanism of attraction isn't detailed in the provided abstracts, the presence of this compound in the five-component attractant highlights its potential use in pest monitoring and control strategies. [] Further research on its specific role in the attractant mixture could lead to more targeted and effective pest management solutions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




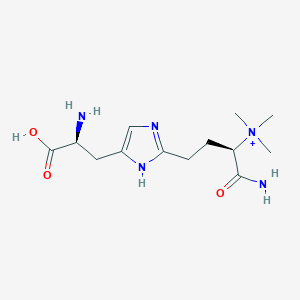


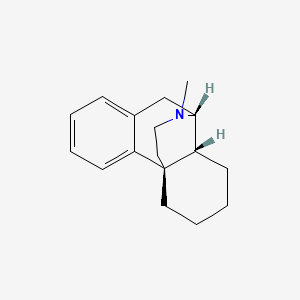
![6,23-Dioxa-26-Thia-2,17,27-triazatricyclo[17.5.2.1(4,7)]heptacosa-4,7(27),12,14,19-pentaene-3,8,24-trione, 9,11-dihydroxy-22-methyl-, [1S-(1R*,9R*,11R*,12E,14E,19Z,22S*)]-](/img/structure/B1238267.png)
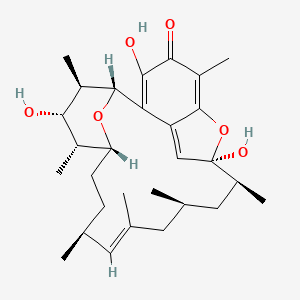
![N-(2(R)-Hydroxy-1(S)-indanyl)-5(S)-[(tert-butyloxycarbonyl)amino]-4(S)-hydroxy-6-phenyl-2(R)-[[4-(carboxymethyl)phenyl]methyl]hexanamide](/img/structure/B1238270.png)
![2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238272.png)
![(3S,5R,10R,13R,14S,17R)-3-[(2S,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1238273.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1238276.png)
